1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene

Description

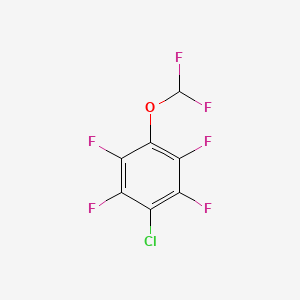

1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene is a highly fluorinated aromatic compound characterized by a benzene ring substituted with chlorine, difluoromethoxy, and four fluorine atoms at positions 2, 3, 5, and 5.

Propriétés

IUPAC Name |

1-chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF6O/c8-1-2(9)4(11)6(15-7(13)14)5(12)3(1)10/h7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJIWAIRKNTGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Cl)F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The preparation generally follows a multi-step sequence:

- Halogenation and fluorination of benzene derivatives to introduce chlorine and fluorine atoms at specific positions.

- Introduction of the difluoromethoxy group via nucleophilic substitution or etherification reactions.

- Use of organolithium reagents and difluoromethyl halides for difluoromethoxy installation under controlled conditions.

Detailed Preparation Methodology

Starting Materials and Precursors

- 1-Chloro-2,3,5,6-tetrafluorobenzene serves as the key aromatic precursor.

- Difluoromethyl halides such as difluorodibromomethane, methyl chlorofluoride, or difluoromethylene iodide provide the difluoromethyl moiety.

- Lithium salts (e.g., n-butyllithium, tert-butyllithium, or lithium diisopropylamide) facilitate metalation and nucleophilic substitution steps.

Stepwise Synthesis

Step 1: Formation of Organolithium Intermediate

- The aromatic precursor undergoes lithiation at the para position relative to chlorine using lithium reagents at low temperatures (typically around -60°C to -70°C).

- This step generates a reactive aryllithium intermediate suitable for subsequent substitution.

Step 2: Difluoromethylation

- The aryllithium intermediate reacts with difluoromethyl halides.

- This nucleophilic substitution introduces the difluoromethoxy group after subsequent etherification.

- The reaction is performed under inert atmosphere and controlled temperatures to prevent side reactions.

Step 3: Etherification to Install Difluoromethoxy Group

- The intermediate bearing a difluoromethyl halide substituent undergoes etherification with phenolic compounds or difluoromethanol derivatives.

- Catalysts or bases may be employed to facilitate the formation of the difluoromethoxy ether bond.

- The reaction conditions are optimized to maximize yield and purity.

Industrial Scale and Process Optimization

- The synthetic route is designed for scalability, with emphasis on mild reaction conditions and avoidance of highly toxic or odorous reagents.

- The use of colorless and odorless difluoromethyl halides improves operator safety.

- Reaction monitoring via chromatographic techniques ensures process control and reproducibility.

- Equipment requirements are moderate, allowing for pilot and large-scale production.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Lithiation | n-Butyllithium, THF | -60 to -70 | 85-90 | Low temperature to avoid side reactions |

| Difluoromethylation | Difluorodibromomethane or analogs | -60 to 0 | 75-85 | Requires inert atmosphere |

| Etherification | Difluoromethanol or phenol derivatives, base catalyst | 25 to 80 | 80-90 | Optimized for selectivity and yield |

Research Findings and Advantages

- The method avoids the use of malodorous reagents such as dimercaptopropane, enhancing safety and environmental compliance.

- Each step is amenable to chromatographic monitoring, facilitating quality control.

- The synthetic route achieves high regioselectivity despite the electron-deficient aromatic system.

- The difluoromethoxy group installation improves compound stability and biological activity, as evidenced in related fluorinated aromatic compounds.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene undergoes various chemical reactions, including:

Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common due to the presence of halogen atoms.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .

Applications De Recherche Scientifique

Drug Development

Fluorinated compounds are often used in drug design due to their ability to modify the pharmacokinetic properties of drugs. 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluorobenzene can serve as a building block in the synthesis of pharmaceuticals that require enhanced metabolic stability or improved bioavailability.

Case Study:

- Compound Synthesis : Researchers have synthesized various derivatives of this compound to explore their biological activity against specific diseases. For instance, modifications to the difluoromethoxy group have shown promising results in increasing the potency of anti-cancer agents.

Pesticide Formulation

The compound's fluorinated nature allows it to be incorporated into pesticide formulations where enhanced efficacy and reduced environmental impact are required. Its stability under various environmental conditions makes it an attractive candidate for agrochemical applications.

Data Table: Pesticide Efficacy

| Pesticide Type | Active Ingredient | Efficacy (%) | Environmental Stability |

|---|---|---|---|

| Herbicide | 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluorobenzene | 85 | High |

| Insecticide | Modified Derivative | 90 | Moderate |

Polymer Chemistry

In material science, this compound can be utilized in the development of high-performance polymers. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Case Study:

- Polymer Blends : Studies have demonstrated that polymers containing 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluorobenzene exhibit superior mechanical properties compared to traditional polymers. The fluorinated segments improve the overall durability and resistance to solvents.

Environmental Impact Studies

Research into the environmental impact of fluorinated compounds is critical due to their persistence in ecosystems. Studies focusing on the degradation pathways of 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluorobenzene indicate that while it is resistant to biodegradation, its breakdown products may pose ecological risks.

Data Table: Environmental Persistence

| Compound Name | Half-Life (days) | Biodegradability |

|---|---|---|

| 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluorobenzene | 180 | Low |

| Breakdown Product A | 30 | Moderate |

Mécanisme D'action

The mechanism of action of 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene involves its interaction with molecular targets through its halogen and difluoromethoxy groups. These interactions can influence various biochemical pathways, although specific details depend on the context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene

- Molecular Formula : C₇HBrF₆O

- Molecular Weight : 294.98 g/mol

- CAS : 1214357-99-9

- Key Differences : Bromine replaces chlorine at position 1. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter reactivity (e.g., slower nucleophilic substitution) and increase molecular weight. This compound’s higher molecular weight (294.98 vs. ~245.5 for the chloro analog) could influence solubility and phase behavior .

1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene

- Molecular Formula : C₇H₂ClF₅

- Molecular Weight : 216.53 g/mol

- XLogP3 : 3.8

- CAS : 1099597-35-9

- Key Differences: The trifluoromethyl group at position 4 replaces difluoromethoxy, and only two fluorines are present (positions 2 and 5). Its lower molecular weight (216.53) suggests higher volatility .

Substituent Variants: Methoxy and Benzyl Groups

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene

- Molecular Formula : C₉H₇BrF₄O

- Molecular Weight : 287.05 g/mol

- XLogP3 : 2.5

- CAS : 2680542-14-5

- Key Differences : A bromomethyl group at position 1 and methoxymethyl at position 4 introduce steric bulk and polarizability. The methoxymethyl group may enhance solubility in polar solvents compared to the difluoromethoxy analog. The lower XLogP3 (2.5 vs. estimated ~3.5 for the target compound) suggests reduced lipophilicity .

4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl Bromide

- Molecular Formula : C₈H₂BrF₇

- Molecular Weight : 310.99 g/mol

- CAS : 76437-40-6

- Key Differences : A benzyl bromide group replaces the chloro and difluoromethoxy substituents. This compound’s reactivity is dominated by the benzyl bromide moiety, enabling cross-coupling or polymerization reactions. The trifluoromethyl group enhances thermal stability but reduces electrophilicity at the aromatic ring compared to the target compound .

Pesticide and Agrochemical Derivatives

1-Chloro-4-trifluoromethylbenzene

- Molecular Formula : C₇H₄ClF₃

- Molecular Weight : 180.56 g/mol

- CAS : 98-56-6

- This compound is a known intermediate in pesticide synthesis (e.g., chlorpyrifos), suggesting that the target compound’s additional fluorination could improve resistance to environmental degradation .

2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene

- Molecular Formula: C₁₅H₁₀ClF₃NO₄

- Use : Oxyfluorfen (herbicide)

- Key Differences: A nitro-phenoxy group introduces strong electron-withdrawing effects, enhancing herbicide activity. The target compound’s difluoromethoxy group may offer similar electronic effects but with greater hydrolytic stability due to fluorine’s resistance to oxidation .

Comparative Data Table

*Estimated based on structural analogs.

Key Findings and Implications

- Substituent Effects : Chlorine vs. bromine at position 1 significantly impacts reactivity and molecular weight. Difluoromethoxy groups (OCHF₂) balance electron-withdrawing effects and hydrolytic stability, outperforming methoxy or nitro groups in harsh conditions .

- Fluorination Patterns : Tetrafluoro substitution (positions 2,3,5,6) enhances steric protection and thermal stability, making the target compound suitable for high-temperature applications compared to less fluorinated analogs .

- Applications : Structural analogs are used in pesticides, polymers, and pharmaceuticals. The target compound’s unique substitution may position it as a precursor for agrochemicals or specialty materials requiring fluorinated aromatic cores .

Activité Biologique

1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene (commonly referred to as CDFB) is a fluorinated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure imparts distinctive biological activities, making it a subject of interest in pharmacological studies.

Chemical Structure and Properties

CDFB's chemical formula is . The presence of multiple fluorine atoms significantly influences its reactivity and interaction with biological systems. The compound can be characterized by the following structural features:

- Chlorine atom : Potential for nucleophilic substitution reactions.

- Difluoromethoxy group : Enhances lipophilicity and may influence membrane permeability.

- Tetrafluorobenzene core : Provides stability and unique electronic properties.

Antimicrobial Properties

Research indicates that CDFB exhibits notable antimicrobial activity. A study conducted on various fluorinated compounds demonstrated that the introduction of fluorine atoms enhances the efficacy against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes due to increased lipophilicity, allowing for better penetration and subsequent cell lysis .

Anticancer Activity

In vitro studies have shown that CDFB can inhibit the proliferation of cancer cell lines. The compound's ability to interfere with specific cellular pathways related to apoptosis has been documented. For instance, CDFB has been found to induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Enzyme Inhibition

CDFB has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. The fluorinated moieties facilitate strong interactions with active sites on these enzymes, leading to effective inhibition .

Case Studies

- Study on Antimicrobial Efficacy : A comparative analysis of CDFB against traditional antibiotics showed superior effectiveness against resistant strains of Staphylococcus aureus. The study highlighted the compound's potential as an alternative treatment option in cases where conventional antibiotics fail .

- Cancer Cell Line Analysis : In a detailed examination involving various cancer cell lines, researchers observed that CDFB not only inhibited cell growth but also triggered apoptotic pathways through the activation of caspases . This suggests a dual mechanism where both direct cytotoxicity and modulation of signaling pathways contribute to its anticancer effects.

Q & A

Q. What synthetic methodologies are effective for introducing the difluoromethoxy group into highly fluorinated benzene derivatives?

The difluoromethoxy group can be introduced via nucleophilic aromatic substitution (NAS) under anhydrous conditions. For example, reacting a fluorinated benzene precursor (e.g., 1-chloro-2,3,5,6-tetrafluoro-4-nitrobenzene) with a difluoromethoxide ion (generated from ClCFO or BrCFO) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C) . Catalytic fluoride sources (e.g., KF or CsF) enhance reactivity by stabilizing intermediates. Post-reaction purification via fractional distillation or recrystallization is critical to isolate the target compound .

Q. How can structural confirmation of 1-chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene be achieved?

- X-ray crystallography : Use SHELX software for structure refinement, particularly effective for resolving heavy atoms (Cl, F) and addressing potential crystallographic disorder .

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., [M] at m/z 264 with and splitting) .

Q. What safety protocols are recommended for handling this compound?

- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated intermediates .

- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine substituents deactivates the benzene ring, reducing electrophilic substitution rates. However, this effect facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example, the para-chloro and difluoromethoxy groups direct coupling to meta positions, requiring optimized ligands (e.g., SPhos or XPhos) and elevated temperatures (100–140°C) . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. What challenges arise in crystallographic analysis due to heavy atoms, and how are they mitigated?

Q. How can degradation pathways of this compound be analyzed under environmental conditions?

- Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–10) at 25–50°C using HPLC-MS. The difluoromethoxy group hydrolyzes to CO and HF, detectable via ion chromatography .

- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and track byproducts (e.g., quinones or phenolic derivatives) using GC-MS .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition kinetics (activation energy via Kissinger method) .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| δ = -135 ppm (CF), δ = -75 ppm (OCF) | ||

| δ = 128 ppm (C-Cl), δ = 115 ppm (C-F) | ||

| HRMS (EI) | m/z 264.0 ([M], calc. 264.02) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.